molecular formula C10H14NO5P B1214453 Ethyl 4-nitrophenyl ethylphosphonate CAS No. 546-71-4

Ethyl 4-nitrophenyl ethylphosphonate

Cat. No. B1214453
CAS RN: 546-71-4
M. Wt: 259.2 g/mol
InChI Key: XXUJMEYKYHETBZ-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenyl ethylphosphonate is a chemical compound with the molecular formula C10H14NO5P . It is part of the ELIXIR infrastructure and is a ‘small’ chemical compound .


Synthesis Analysis

The synthesis of Ethyl 4-nitrophenyl ethylphosphonate has been discussed in several papers. It has been used as a simulant for neurotoxic chemical agents like sarin and VX . Another paper discusses the synthesis of surrogates for nerve agents like tabun, sarin, and VX, including Ethyl 4-nitrophenyl ethylphosphonate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-nitrophenyl ethylphosphonate is represented by the InChI code: InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The nucleophilicity of hydroxamate ions towards Ethyl 4-nitrophenyl ethylphosphonate has been studied . The reaction of Ethyl 4-nitrophenyl ethylphosphonate with anionic nucleophiles in the system H2O2-HO–HCO3- in water at pH 8.5 has also been investigated .


Physical And Chemical Properties Analysis

Ethyl 4-nitrophenyl ethylphosphonate has a boiling point of 163-165 °C at a pressure of 0.2 Torr and a density of 1.2545 g/cm^3 at 200 °C .

Scientific Research Applications

1. Catalytic Activity in Nucleophilic Substitution

Ethyl 4-nitrophenyl ethylphosphonate has been studied for its role in catalytic activities. For instance, its decomposition kinetics were examined in specific colloidal systems like the 4-octylphenol-NaOH-water system. This research revealed the formation of cationic associates, which are crucial in phenolysis or base hydrolysis processes (Bakeeva et al., 2003).

2. Enzymatic Reduction in Various Species

Research has been conducted on the enzymatic reduction of compounds including ethyl 4-nitrophenyl ethylphosphonate in tissues from various species like mammals, birds, and fishes. These studies help understand the metabolic pathways and enzymatic interactions of such compounds in different organisms (Hitchcock & Murphy, 1967).

3. Role in Micellar Catalysis

The compound's behavior in micellar systems, particularly its alkaline hydrolysis, has been a subject of interest. Research indicates that the rate of reaction in these systems depends on the solubilization efficiency of the reactants and the microenvironment created by the micelles. This provides insights into the nucleophilicity of hydroxide ions and the micellar catalysis mechanisms (Belousova et al., 2021).

4. Nucleophilic Reactivity in Aqueous-Alcoholic Media

Studies have also explored the nucleophilic reactivity of hydroxide and hydroperoxide ions towards ethyl 4-nitrophenyl ethylphosphonate in various solvents. This research is significant for understanding the reaction mechanisms of such compounds under different environmental conditions (Savelova et al., 2005).

5. Inhibition Potency in Nerve Agent Surrogates

Ethyl 4-nitrophenyl ethylphosphonate has been utilized in the synthesis of nerve agent surrogates. These surrogates are significant for studying the inhibition potencies of various agents on enzymes like acetylcholinesterase and butyrylcholinesterase. This is crucial for developing countermeasures against nerve agents (Meek et al., 2012).

6. Organophosphorus Compounds as Elastase Inhibitors

Ethyl 4-nitrophenyl ethylphosphonate and its derivatives have been evaluated as elastase inhibitors. This research contributes to understanding the role of such compounds in inhibiting specific enzymes, which has implications in medical and biochemical studies (Nayak & Bender, 1978).

Safety And Hazards

The safety data sheet for a related compound, 4-Nitrophenyl phosphate, indicates that it may cause skin, eye, and respiratory tract irritation . The CDC’s NIOSH Pocket Guide to Chemical Hazards for EPN, another related compound, also lists similar hazards .

Future Directions

Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis of P-esters, such as Ethyl 4-nitrophenyl ethylphosphonate, is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored . This suggests that future research could focus on exploring these reaction conditions.

properties

IUPAC Name

1-[ethoxy(ethyl)phosphoryl]oxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUJMEYKYHETBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048843
Record name Ethyl 4-nitrophenyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-nitrophenyl ethylphosphonate

CAS RN

546-71-4
Record name Ethyl 4-nitrophenyl P-ethylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl-O-ethyl ethylphosphonate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-nitrophenyl ethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-NITROPHENYL-O-ETHYL ETHYLPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39MRI1X2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
YS Simanenko, TM Prokop'eva, AF Popov… - Russian journal of …, 2004 - Springer
… phenoxide ion in the reaction of dianion XXVI with ethyl 4-nitrophenyl ethylphosphonate (I). … reaction of ethyl 4-nitrophenyl ethylphosphonate (I) with o-hydroxybenzohydroxamic acid. …
Number of citations: 27 link.springer.com
TM Zubareva, IA Belousova, TM Prokop'eva… - Russian Journal of …, 2020 - Springer
… Herein, we report micellar catalysis of the alkaline hydrolysis of ethyl 4-nitrophenyl ethylphosphonate (ENPEP) in organized nanosized systems based on tetraalkylammonium …
Number of citations: 4 link.springer.com
IA Belousova, TM Zubareva, TS Gaidash… - Russian Journal of …, 2021 - Springer
… The kinetics of alkaline hydrolysis of ethyl 4-nitrophenyl ethylphosphonate in micelles … The observed acceleration of alkaline hydrolysis of ethyl 4-nitrophenyl ethylphosphonate (micellar …
Number of citations: 2 link.springer.com
YT Hsu, CY Su, HC Du, SC Jao… - Chemistry & …, 2008 - Wiley Online Library
An enzyme capable of hydrolyzing organophosphate compounds is of biological as well as environmental significance. We evaluated the possibility of human cytosolic aminopeptidase …
Number of citations: 8 onlinelibrary.wiley.com
MK Johnson - Biochemical Journal, 1969 - portlandpress.com
1. Organophosphorus compounds that produce a delayed neurotoxic effect in hens phosphorylate a specific site in the brain soon after administration. 2. Phosphorylation of the specific …
Number of citations: 358 portlandpress.com
VA Savelova, AF Popov, LN Vakhitova… - Russian Journal of …, 2005 - Springer
… ions toward ethyl 4-nitrophenyl ethylphosphonate, diethyl 4-… anions with ethyl 4-nitrophenyl ethylphosphonate, diethyl 4-… reaction of ethyl 4-nitrophenyl ethylphosphonate with anionic …
Number of citations: 7 link.springer.com
Simanenko, AF Popov, TM Prokop'eva… - Russian journal of …, 2002 - Springer
… , diethyl 4-nitrophenyl phosphate, ethyl 4-nitrophenyl ethylphosphonate, and 4-nitrophenyl … 4-nitrophenyl phosphate and ethyl 4-nitrophenyl ethylphosphonate are comparable. Taking …
Number of citations: 33 link.springer.com
MK Turovskaya, VA Mikhailov, NI Burakov… - Russian Journal of …, 2017 - Springer
… Plots of the rate constants for the reaction of ethyl 4-nitrophenyl ethylphosphonate (5) with hypobromite ion versus surfactant concentration; water, pH 11.20, 25C. Source of active …
Number of citations: 4 link.springer.com
TM Prokop'eva, YS Simanenko, IP Suprun… - Russian Journal of …, 2001 - Springer
… phenol, 1,1,2,2-tetrafluoroethanol, 2-propynyl alcohol, choline, glycerol, diethyl 4-nitrophenyl phosphate, and ethyl 4-nitrophenyl ethylphosphonate were commercial products which …
Number of citations: 24 link.springer.com
TM Prokop'eva, IV Kapitanov, IA Belousova… - Russian Journal of …, 2017 - Springer
… The goal of the present work was to elucidate whether the observed relation is general or specific for ethyl 4-nitrophenyl ethylphosphonate. For this purpose, we examined the reactivity …
Number of citations: 5 link.springer.com

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